

spectrophotometric determination of antimony with Solvent Violet 38

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent violet 38

Cat. No.: B15135746

[Get Quote](#)

Application Note: Spectrophotometric Determination of Antimony

Introduction

Antimony (Sb) is a toxic element of significant environmental and industrial concern. Its accurate and sensitive determination is crucial for monitoring its levels in various matrices, including water, soil, and biological samples. Spectrophotometry offers a cost-effective and accessible analytical method for this purpose. While various chromogenic reagents have been employed for the spectrophotometric determination of antimony, this application note details a protocol using triphenylmethane dyes, which form colored complexes with antimony species that can be quantified using a spectrophotometer.

Principle

The method is based on the reaction of antimony(V) with a triphenylmethane dye in a strongly acidic medium to form an ion-association complex. This complex is then extracted into an organic solvent, and the absorbance of the organic phase is measured at a specific wavelength. The concentration of antimony is directly proportional to the absorbance. For the determination of total antimony, any antimony(III) present in the sample must first be oxidized to antimony(V).

Data Summary

The following table summarizes key quantitative data for the spectrophotometric determination of antimony using a method analogous to the one described, employing brilliant green, a compound structurally related to other violet dyes.

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	620 nm	[1]
Measurement Range	0.10 - 8.00 mg/L Sb	[1]
Recommended Cell Length	10 mm	[1]
Solvent for Extraction	Toluene	[1]

Experimental Protocol

Reagents and Materials

- Standard Antimony Solution (1000 mg/L): Prepare by dissolving the appropriate amount of potassium antimony tartrate in deionized water.
- Sodium Nitrite Solution: Dissolve 20 g of sodium nitrite in 80 ml of deionized water.[\[1\]](#)
- Amidosulfonic Acid Solution: Dissolve 20 g of amidosulfonic acid in 80 ml of deionized water.[\[1\]](#)
- Brilliant Green Solution: Dissolve 0.5 g of brilliant green in 50 g of dimethylsulfoxide.[\[1\]](#)
- Phosphoric Acid (85%)
- Aluminum Chloride Hexahydrate
- Toluene
- Hydrochloric Acid (concentrated)
- Spectrophotometer (Visible range)
- Glassware: Volumetric flasks, pipettes, separatory funnels.

Sample Preparation

For the determination of total antimony, any antimony(III) must be oxidized to antimony(V). This is achieved by treating the sample with sodium nitrite.[\[1\]](#)

Procedure

- Sample Treatment: In a suitable vessel, mix 4.0 ml of the sample solution with approximately 1.5 g of aluminum chloride hexahydrate and dissolve.[\[1\]](#)
- Add 1.0 ml of 85% phosphoric acid and mix thoroughly.[\[1\]](#)
- Oxidation: Add 2 drops of the sodium nitrite solution, close the vessel, mix, and allow it to stand for 3 minutes.[\[1\]](#)
- Removal of Excess Nitrite: Add 2 drops of the amidosulfonic acid solution, mix, and let it stand for 2 minutes.[\[1\]](#)
- Complex Formation: Add 2 drops of the brilliant green solution and mix.[\[1\]](#)
- Extraction: Add 5.0 ml of toluene, close the vessel, and shake vigorously for 30 seconds to extract the colored complex. Allow the phases to separate.[\[1\]](#)
- Measurement: Carefully transfer the upper organic layer (the green solution) into a 10-mm cuvette using a Pasteur pipette, ensuring no water droplets are transferred.[\[1\]](#)
- Measure the absorbance of the solution at 620 nm against a blank prepared in the same manner but without the antimony standard.[\[1\]](#)

Calibration Curve

Prepare a series of standard solutions of antimony(V) covering the range of 0.10 to 8.00 mg/L. Follow the procedure described above for each standard. Plot a graph of absorbance versus concentration to obtain a calibration curve. The concentration of antimony in the unknown sample can then be determined from this curve.

Interferences

Certain ions can interfere with the determination of antimony by forming similar complexes or by affecting the reaction conditions. It has been reported that tin, gold, and thallium can interfere with this method as they react similarly with brilliant green.[\[1\]](#)

Visualization of the Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the spectrophotometric determination of antimony.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [spectrophotometric determination of antimony with Solvent Violet 38]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15135746#spectrophotometric-determination-of-antimony-with-solvent-violet-38>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com